trans-Cephalosporin
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Overview
Description
Trans-Cephalosporin is a member of the cephalosporin family, which are broad-spectrum antibiotics belonging to the β-lactam class. These antibiotics are known for their effectiveness against a wide range of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria . Cephalosporins are derived from the fungus Acremonium chrysogenum and have been extensively used in clinical settings due to their potent antibacterial properties .
Preparation Methods
The synthesis of trans-Cephalosporin involves several steps, starting from the natural compound cephalosporin C. The biosynthetic pathway includes the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which serves as a core compound for the production of various semi-synthetic cephalosporins . Industrial production methods often involve fermentation processes using the fungus Acremonium chrysogenum, followed by chemical modifications to enhance the antibiotic properties .
Chemical Reactions Analysis
Trans-Cephalosporin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield alcohols .
Scientific Research Applications
Trans-Cephalosporin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying β-lactam antibiotics and their mechanisms of action . In biology, it is used to investigate bacterial resistance mechanisms and the development of new antibiotics . In medicine, this compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections . In industry, it is used in the production of other cephalosporin derivatives and as a standard for quality control .
Mechanism of Action
The mechanism of action of trans-Cephalosporin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . The molecular targets of this compound include various PBPs, and the pathways involved are those related to cell wall biosynthesis .
Comparison with Similar Compounds
Trans-Cephalosporin is unique among cephalosporins due to its specific structural features and spectrum of activity. Similar compounds include other cephalosporins like cefalexin, cefuroxime, cefaclor, cefixime, and cefpodoxime . Each of these compounds has its own unique properties and spectrum of activity, but they all share the common mechanism of inhibiting bacterial cell wall synthesis . This compound stands out due to its specific effectiveness against certain resistant bacterial strains .
Properties
Molecular Formula |
C16H14N2O4S3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(6R,7S)-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4S3/c1-22-12-13(19)18-11(15(20)21)8(6-23-14(12)18)7-24-16-17-9-4-2-3-5-10(9)25-16/h2-5,12,14H,6-7H2,1H3,(H,20,21)/t12-,14+/m0/s1 |
InChI Key |
DDIGEYGVQXHQTC-GXTWGEPZSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O |
Canonical SMILES |
COC1C2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O |
Origin of Product |
United States |
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